2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine 2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14057192
InChI: InChI=1S/C11H8N6/c1-2-4-8(5-3-1)10-12-6-9(7-13-10)11-14-16-17-15-11/h1-7H,(H,14,15,16,17)
SMILES:
Molecular Formula: C11H8N6
Molecular Weight: 224.22 g/mol

2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine

CAS No.:

Cat. No.: VC14057192

Molecular Formula: C11H8N6

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine -

Specification

Molecular Formula C11H8N6
Molecular Weight 224.22 g/mol
IUPAC Name 2-phenyl-5-(2H-tetrazol-5-yl)pyrimidine
Standard InChI InChI=1S/C11H8N6/c1-2-4-8(5-3-1)10-12-6-9(7-13-10)11-14-16-17-15-11/h1-7H,(H,14,15,16,17)
Standard InChI Key KVWSVIFXWRVPTJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NNN=N3

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-phenyl-5-(2H-tetrazol-5-yl)pyrimidine, reflects its bipartite structure:

  • A pyrimidine ring (C₄H₃N₂) serves as the central scaffold, with nitrogen atoms at positions 1 and 3.

  • A phenyl group (C₆H₅) is attached at position 2, contributing aromatic π-stacking potential.

  • A tetrazole ring (CN₄H) occupies position 5, acting as a bioisostere for carboxylic acids due to its similar acidity (pKa ≈ 4.5–6.0) .

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₁H₈N₆
Molecular Weight224.22 g/mol
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)C3=NNN=N3
InChIKeyKVWSVIFXWRVPTJ-UHFFFAOYSA-N
X-ray ConfirmationNot yet reported

The tetrazole ring exists predominantly in the 1H-tautomeric form under physiological conditions, stabilized by intramolecular hydrogen bonding . This tautomerism enhances metabolic stability compared to carboxylic acid analogs, a critical feature for drug design .

Synthetic Methodologies and Optimization

Critical Reaction Parameters

ConditionEffect on Yield/PurityReference
Temperature > 120°CPromotes annulation side reactions
Polar aprotic solventsEnhances tetrazole nucleophilicity
Copper catalysisFacilitates cross-coupling

Copper-Catalyzed Cross-Coupling

A more reliable method involves copper(I)-mediated coupling of 5-phenyl-1H-tetrazole with halogenated pyrimidines. For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine was synthesized in 87% yield using Cu₂O and pyridine-3-ylboronic acid in DMSO under oxygen . This method avoids annulation by maintaining milder temperatures (100°C) and utilizing boronic acid derivatives .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (≈20 mg/mL) and dimethylformamide, but poorly soluble in water (<1 mg/mL).

  • Stability: The tetrazole ring is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting formulation options .

Spectroscopic Characterization

While experimental data for 2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine are sparse, analogous compounds exhibit:

  • ¹H NMR: Aromatic protons at δ 7.5–8.5 ppm, tetrazole protons at δ 8.8–9.4 ppm .

  • IR: N–H stretch (tetrazole) at 3100–3300 cm⁻¹, C=N (pyrimidine) at 1600–1650 cm⁻¹ .

  • UV-Vis: λmax ≈ 260–280 nm (π→π* transitions) .

Biological Activity and Computational Predictions

PASS Algorithm Predictions

Computational screening using the Prediction of Activity Spectra for Substances (PASS) tool suggests:

  • Analgesic activity (Pa = 0.795): Likely via COX-2 inhibition.

  • Nicotinic receptor antagonism (Pa = 0.742): Potential for smoking cessation therapies .

Predicted Targets and Probabilities

TargetPa (Activity)Pi (Inactivity)
Glycosylphosphatidylinositol phospholipase D0.7880.015
α6β3β4α5 nicotinic receptor0.7470.022

Challenges and Future Directions

Synthetic Hurdles

  • Annulation side reactions: Competing cyclization during hetarylation necessitates precise temperature control .

  • Tautomeric equilibrium: The 1H/2H-tetrazole equilibrium complicates crystallization and NMR analysis .

Applications in Drug Discovery

  • Kinase inhibitors: Tetrazole’s ability to mimic phosphate groups makes it suitable for ATP-binding site targeting.

  • Antiviral agents: Structural analogs show promise against influenza and coronaviruses .

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